molecular formula C15H18N2OS B555270 L-Methionine beta-naphthylamide CAS No. 7424-16-0

L-Methionine beta-naphthylamide

Cat. No. B555270
CAS RN: 7424-16-0
M. Wt: 274.4 g/mol
InChI Key: CHWHUPKCZKLQIM-AWEZNQCLSA-N
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Description

L-Methionine beta-naphthylamide is a chemical compound with the molecular formula C15H18N2OS and a molecular weight of 274.38 . It is an off-white solid .


Synthesis Analysis

The synthesis of L-Methionine involves various complex and strictly regulated biosynthetic processes . One method involves strengthening the L-Methionine terminal synthetic module via site-directed mutation of L-Homoserine O-Succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH . Another method involves the use of O-acetyl-L-homoserine sulfhydrolases (OAHS) to catalyze the synthesis of L-Methionine from O-acetyl-L-homoserine or L-homocysteine, and methyl mercaptan .


Molecular Structure Analysis

The molecular structure of L-Methionine beta-naphthylamide is represented by the formula C15H18N2OS .


Chemical Reactions Analysis

The chemical reactions involving L-Methionine are complex and involve multiple factors . During the synthesis of L-Methionine, equimolar amounts of L-Isoleucine are accumulated via the elimination reaction of cystathionine γ-synthetase MetB due to the insufficient supply of L-Cysteine .


Physical And Chemical Properties Analysis

L-Methionine beta-naphthylamide is a solid substance that should be stored at 4° C . It has a predicted melting point of 197.97° C and a predicted boiling point of 524.95° C at 760 mmHg . Its density is predicted to be 1.22 g/cm3 and it has a refractive index of n20D 1.67 .

Scientific Research Applications

  • Starch-Gel Electrophoresis of Human Tissue Enzymes : This study demonstrated electrophoretically distinct forms of enzymes catalyzing the hydrolysis of L-leucyl-β-naphthylamide in various human tissues, noting differences in tissue-specific enzymes. Some tissue-specific enzymes were activated by L-methionine, suggesting its role in enzyme activity modulation (Smith & Rutenburg, 1966).

  • Serum Leucine Aminopeptidase Activity in Pregnancy : This research found that serum leucine aminopeptidase activity, measured by its action on hydrolysis of L-leucyl-beta-naphthylamide, increased progressively during pregnancy. The study compared the effects of heat treatment and L-methionine on the activity of angiotensinase with leucine aminopeptidase activity in pregnancy serum (Mizutani et al., 1979).

  • Fractionation and Characterization of Cystine Aminopeptidase and Arylamidase : This study involved fractionation and characterization of enzymes hydrolyzing L-cystine-di-beta-naphthylamide and L-leucine-beta-naphthylamide from human placental tissue. It noted the sensitivity of these enzymes to L-methionine (Lampelo & Vanha-Perttula, 1979).

  • Generation of Methionine and Leucine-Enkephalin : This paper discusses the generation of methionine-enkephalin from α-endorphin by cation-sensitive neutral endopeptidase, highlighting the role of L-methionine in this enzymatic process (Orłowski, Michaud & Wilk, 1980).

  • Microsomal Methionine Aminopeptidase : This study describes a methionine aminopeptidase found in rat liver microsomes, indicating its role in hydrolyzing N-terminal methionine from peptides, with specific mention of Met-2-naphthylamide (Freitas, Termignoni & Guimarães, 1985).

  • Effects of L-Methionine on Brain Structure and Function : This research highlights the neurotoxic effects of an L-methionine-enriched diet in mice, including increased levels of phosphorylated tau protein and amyloid-β peptides, suggesting implications for Alzheimer’s-like neurodegeneration (Tapia-Rojas et al., 2015).

  • Properties of L-Methionine Gamma-Lyase : Investigating the properties of L-methionine gamma-lyase from Pseudomonas ovalis, this study explored its role in catalyzing alpha, gamma, and alpha, beta-elimination reactions of L-methionine and its derivatives (Tanaka, Esaki & Soda, 1977).

  • S-Adenosyl-L-Methionine (SAMe) in Medicine : This article overviews the biochemical, molecular, and therapeutic effects of S-Adenosyl-L-methionine (SAMe), a metabolite of L-methionine, highlighting its central role in cellular biochemistry and its use in clinical studies (Bottiglieri, 2002).

Safety And Hazards

L-Methionine beta-naphthylamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may form combustible dust concentrations in air . It should be stored in a well-ventilated place and the container should be kept tightly closed .

Future Directions

There is much interest in the production of L-Methionine via environmentally friendly and reproducible fermentation by employing metabolically engineered microorganisms . A high-efficiency strain for L-Methionine production was derived from wild-type Escherichia coli W3110 by rational metabolic engineering strategies, providing an efficient platform for the industrial production of L-Methionine .

properties

IUPAC Name

(2S)-2-amino-4-methylsulfanyl-N-naphthalen-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-19-9-8-14(16)15(18)17-13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,14H,8-9,16H2,1H3,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWHUPKCZKLQIM-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426488
Record name AC1OCXNF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Methionine beta-naphthylamide

CAS RN

7424-16-0
Record name (2S)-2-Amino-4-(methylthio)-N-2-naphthalenylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7424-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AC1OCXNF
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7424-16-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T WADA, T AOYAGI - The Japanese Journal of Nephrology, 1985 - jstage.jst.go.jp
… fMet%NA (formyl-L-methionine beta-naphthylamide) was synthesized in the Institute of Microbial Chemistry. The supernatant fluids of the homogenates were dispensed into test tubes …
Number of citations: 7 www.jstage.jst.go.jp
MB Glendening, MA Titus, SA Schroeder… - American Journal of …, 1965 - Elsevier
When ox YT oc IN or vasopressm IS incubated with serum from a pregnant woman it loses its activity. This destruction has been attributed to enzymes variously referred to as" …
Number of citations: 18 www.sciencedirect.com

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